molecular formula C18H24N4O4 B11153517 N-({trans-4-[(4-oxo-1,4-dihydro-1,2,3-benzotriazin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-beta-alanine

N-({trans-4-[(4-oxo-1,4-dihydro-1,2,3-benzotriazin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-beta-alanine

Cat. No.: B11153517
M. Wt: 360.4 g/mol
InChI Key: OCGXWNOFCVTCFH-UHFFFAOYSA-N
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Description

3-({4-[(4-OXO-1,2,3,4-TETRAHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)PROPANOIC ACID is a complex organic compound with a unique structure that includes a benzotriazine ring, a cyclohexyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(4-OXO-1,2,3,4-TETRAHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)PROPANOIC ACID typically involves multiple steps. One common approach is the condensation of a benzotriazine derivative with a cyclohexylamine derivative, followed by the introduction of a formamido group and a propanoic acid moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(4-OXO-1,2,3,4-TETRAHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-({4-[(4-OXO-1,2,3,4-TETRAHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)PROPANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-({4-[(4-OXO-1,2,3,4-TETRAHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)PROPANOIC ACID involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({4-[(4-OXO-1,2,3,4-TETRAHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)PROPANOIC ACID is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H24N4O4

Molecular Weight

360.4 g/mol

IUPAC Name

3-[[4-[(4-oxo-1,2-dihydro-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]propanoic acid

InChI

InChI=1S/C18H24N4O4/c23-16(24)9-10-19-17(25)13-7-5-12(6-8-13)11-22-18(26)14-3-1-2-4-15(14)20-21-22/h1-4,12-13,20-21H,5-11H2,(H,19,25)(H,23,24)

InChI Key

OCGXWNOFCVTCFH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3NN2)C(=O)NCCC(=O)O

Origin of Product

United States

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